
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazoline ring and a tertiary butyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed through the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Tertiary Butyl Group: The tertiary butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts are employed to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring or the tertiary butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxazoline derivatives with varying degrees of oxidation.
Reduction Products: Oxazolidine derivatives.
Substitution Products: Compounds with substituted oxazoline rings or tertiary butyl groups.
Scientific Research Applications
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring and tertiary butyl group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(4R)-(+)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)ethanol: A structurally similar compound with an ethyl group instead of a propyl group.
2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)acetic acid: Contains an acetic acid moiety instead of a propanol group.
Uniqueness
(4S)-(-)-2-(4-t-Butyl-4,5-dihydro-oxazol-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an oxazoline ring and a tertiary butyl group. These features contribute to its distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3 |
InChI Key |
MNKXLAJVKRUKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


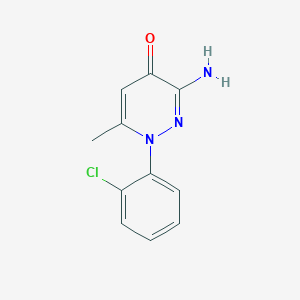
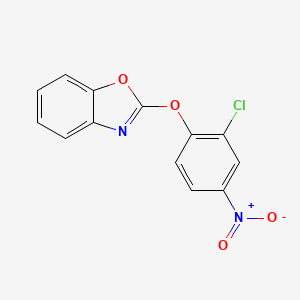
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
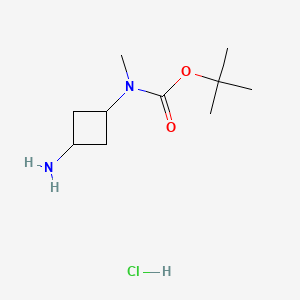
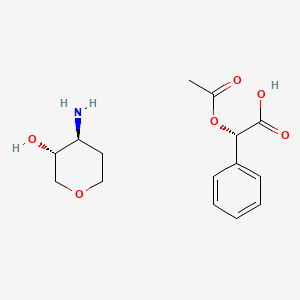

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
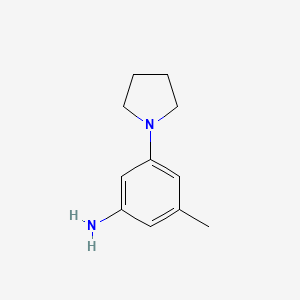
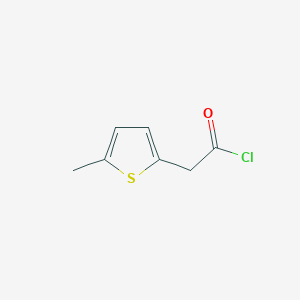
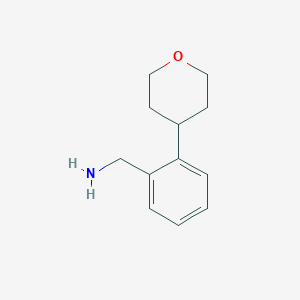
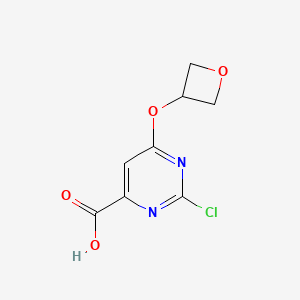
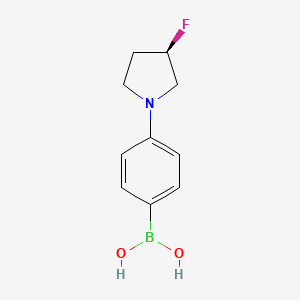
![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
